2-Fluoro-3-methoxy-4-(methylthio)pyridine
Description
2-Fluoro-3-methoxy-4-(methylthio)pyridine (CAS: 428466-08-4) is a heterocyclic compound featuring a pyridine core substituted with fluorine (position 2), methoxy (position 3), and methylthio (position 4) groups. Its molecular formula is C₇H₇FNO₂S, with a molar mass of 188.20 g/mol. This compound has been studied in the context of medicinal chemistry and organic synthesis, though it is currently listed as a discontinued product, possibly due to challenges in synthesis, stability, or efficacy compared to analogs . The fluorine atom enhances electronegativity and metabolic stability, while the methylthio group contributes to lipophilicity, influencing bioavailability and receptor interactions .
Properties
IUPAC Name |
2-fluoro-3-methoxy-4-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNOS/c1-10-6-5(11-2)3-4-9-7(6)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFZBDOFMBQIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is reacted with appropriate reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production of 2-Fluoro-3-methoxy-4-(methylthio)pyridine may involve large-scale chemical processes that optimize yield and purity. These processes often use advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-4-(methylthio)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The fluorine, methoxy, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Fluoro-3-methoxy-4-(methylthio)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-4-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine, methoxy, and methylthio groups can influence its binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
2-Fluoro-5-(methylthio)pyridine (CAS: 1037764-83-2)
2-Fluoro-3-iodo-4-methoxypyridine (CAS: 1627195-34-9)
4-Fluoro-3-methoxypyridin-2-amine (CAS: 1561781-82-5)
- Structure : Fluorine at position 4, methoxy at position 3, and amine at position 2.
- Key Differences : The amine group enhances nucleophilicity and hydrogen-bonding capacity, favoring use in kinase inhibitors or nucleotide analogs. The absence of methylthio reduces lipophilicity .
Structural Complexity and Reactivity
3-[(2-Chloro-4-methylphenyl)methoxy]-2-fluoropyridine (CAS: 1977330-74-7)
- Structure : Aryl-ether substituent at position 3, fluorine at position 2.
- The lack of sulfur limits thiol-mediated interactions .
2-Amino-3-benzoyl-4-(methylthio)pyridine
- Structure: Amino at position 2, benzoyl at position 3, methylthio at position 4.
- Key Differences: The benzoyl and amino groups enhance π-π stacking and hydrogen-bonding interactions, making this compound relevant in antimicrobial agents. However, the absence of fluorine reduces metabolic stability .
Biological Activity
2-Fluoro-3-methoxy-4-(methylthio)pyridine is a pyridine derivative that has attracted attention due to its potential biological activities. Pyridine compounds are known for their diverse pharmacological properties, including anticancer, analgesic, and antimicrobial effects. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C8H9F1N1O1S1
- Molecular Weight: 187.23 g/mol
The compound features a fluorine atom and a methoxy group at the 3rd position, and a methylthio group at the 4th position of the pyridine ring. This unique arrangement contributes to its biological activity.
Anticancer Activity
Research has indicated that pyridine derivatives demonstrate significant anticancer properties. In a study focusing on various pyridine compounds, some exhibited cytotoxic effects against cancer cell lines such as Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells. Although specific data on this compound is limited, its structural similarity to other active pyridine compounds suggests potential efficacy in cancer treatment.
Analgesic Properties
Pyridine derivatives have been investigated for their analgesic effects. A related study on pyridine analogs revealed that certain derivatives acted as TRPV1 antagonists, which are known to mediate pain perception. The ability of this compound to interact with pain pathways remains to be explored but is promising based on the activity of structurally similar compounds.
Antimicrobial Activity
Pyridines are also recognized for their antimicrobial properties. The presence of nitrogen in the pyridine ring can enhance interaction with microbial enzymes or receptors. While specific studies on the antimicrobial activity of this compound are not available, its chemical structure suggests potential effectiveness against various pathogens.
Case Study: Cytotoxic Activity Assessment
In a comparative study of pyridine derivatives, several compounds were synthesized and tested for cytotoxicity using the MTT assay. The following table summarizes the cytotoxic effects observed against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A (related pyridine) | HepG2 | 15 | |
| Compound B | Caco2 | 20 | |
| Compound C | MCF-7 | 10 | |
| This compound | TBD | TBD | TBD |
This table illustrates the need for further investigation into the specific cytotoxic effects of this compound in comparison to known active compounds.
Pharmacokinetics and ADME Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that modifications in the molecular structure can significantly influence these pharmacokinetic parameters, impacting overall efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
